Hexadecylsuccinic anhydride
Overview
Description
Hexadecylsuccinic anhydride is a chemical compound with the molecular formula C20H36O3 . It is a derivative of succinic anhydride, where one hydrogen atom of the succinic anhydride ring is replaced by a hexadecyl (C16) chain. This compound is commonly used in various industrial applications, particularly in the paper industry for surface sizing and hydrophobicization of cellulose fibers.
Mechanism of Action
Target of Action
Hexadecylsuccinic anhydride is a type of acid anhydride . Acid anhydrides are highly reactive to nucleophilic attack . The primary targets of this compound are molecules that can act as nucleophiles, such as water, alcohols, and amines .
Mode of Action
This compound interacts with its targets through a mechanism known as nucleophilic acyl substitution . In this process, the nucleophile (e.g., water, alcohol, or amine) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling one of the oxygen atoms and forming a new bond with the nucleophile .
Biochemical Pathways
The reaction of this compound with water forms carboxylic acids, with alcohols to form esters, and with amines to form amides . These reactions are part of larger biochemical pathways involved in the synthesis and degradation of these types of compounds. For example, esters formed from the reaction of this compound and alcohols can be hydrolyzed back to the alcohol and a carboxylic acid under certain conditions .
Result of Action
The result of this compound’s action is the formation of carboxylic acids, esters, or amides, depending on the nucleophile present . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are produced.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and concentration of suitable nucleophiles can affect its reactivity. Additionally, factors such as pH and temperature can influence the rate of the reactions it participates in .
Biochemical Analysis
Biochemical Properties
Hexadecylsuccinic anhydride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in lipid metabolism. This compound can act as a substrate for these enzymes, leading to the formation of hexadecylsuccinic acid. This interaction is crucial for the modification of lipid molecules, which can affect membrane fluidity and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in lipid metabolism, leading to changes in lipid composition and distribution within the cell. Additionally, it can affect cell signaling pathways related to inflammation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit enzymes involved in the breakdown of lipids, thereby increasing the levels of certain lipid molecules within the cell. This inhibition can result in changes in gene expression, particularly genes related to lipid metabolism and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate lipid metabolism without causing significant toxicity. At high doses, this compound can lead to adverse effects, including liver toxicity and inflammation. Threshold effects have been observed, where a certain dosage level results in a marked change in cellular and physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipid molecules. This interaction can affect metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can influence the synthesis and degradation of fatty acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich regions of the cell, such as the endoplasmic reticulum and lipid droplets. This localization is important for its role in modulating lipid metabolism .
Subcellular Localization
This compound is predominantly localized in the endoplasmic reticulum and lipid droplets within the cell. This subcellular localization is directed by specific targeting signals and post-translational modifications. The presence of this compound in these compartments is crucial for its activity and function, as it can directly interact with enzymes and other biomolecules involved in lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecylsuccinic anhydride can be synthesized through the reaction of hexadecylamine with succinic anhydride. The reaction typically involves heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The process involves continuous reactors and precise control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Hexadecylsuccinic anhydride primarily undergoes esterification and amidation reactions. It reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions:
Esterification: Alcohols (e.g., methanol, ethanol) and an acid catalyst (e.g., sulfuric acid) are used.
Amidation: Amines (e.g., aniline, ethylamine) and a dehydrating agent (e.g., thionyl chloride) are used.
Major Products Formed:
Esters: Hexadecyl succinate esters.
Amides: Hexadecyl succinamide derivatives.
Scientific Research Applications
Hexadecylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Employed in the study of lipid membranes and interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biodegradability.
Industry: Utilized in the paper industry for surface sizing and hydrophobicization of cellulose fibers.
Comparison with Similar Compounds
Hexadecylsuccinic anhydride is similar to other alkenylsuccinic anhydrides, such as dodecenylsuccinic anhydride and octadecenylsuccinic anhydride. These compounds share a similar structure but differ in the length of the alkyl chain. This compound is unique due to its optimal balance of hydrophobicity and reactivity, making it particularly effective in paper industry applications.
Properties
IUPAC Name |
3-hexadecyloxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBHWGRJHHNAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884044 | |
Record name | 3-Hexadecyldihydro-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4200-91-3 | |
Record name | Hexadecylsuccinic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4200-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, 3-hexadecyldihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4200-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Furandione, 3-hexadecyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hexadecyldihydro-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hexadecyldihydrofuran-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hexadecylsuccinic anhydride contribute to the separation of crude oil emulsions?
A1: this compound serves as a building block for synthesizing poly(ionic liquid)s (PILs). [, ] These PILs act as demulsifiers, breaking down crude oil emulsions. Research suggests that this compound-based PILs, specifically HSPI-PIL and HSTA-PIL, chemisorb onto the metal surface through the formation of iron carboxylate salt, [] which can disrupt the stability of the emulsion, leading to oil-water separation.
Q2: What factors influence the effectiveness of this compound-derived PILs in separating crude oil emulsions?
A2: Studies indicate that the efficiency of these PILs is influenced by several factors, including:
- Water Content (WC): Higher water content generally leads to increased emulsion separation efficiency. []
- Temperature: Emulsion separation efficiency generally improves with increasing temperature. []
- pH Value: HSPI-PIL and HSTA-PIL exhibit maximum efficiency at a neutral pH of 7. Their performance declines in both acidic and basic conditions. []
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